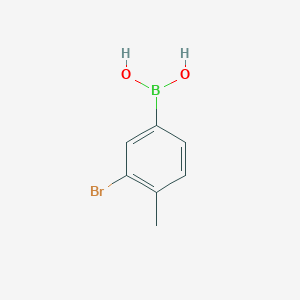

3-Bromo-4-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methylphenylboronic acid is a chemical compound with the CAS Number: 1312765-69-7 . It has a molecular weight of 214.85 . It is solid at room temperature .

Molecular Structure Analysis

The linear formula for 3-Bromo-4-methylphenylboronic acid is C7H8BBrO2 . The InChI code is 1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 .Physical And Chemical Properties Analysis

3-Bromo-4-methylphenylboronic acid is a solid at room temperature . It has a molecular weight of 214.85 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Sensing Applications

3-Bromo-4-methylphenylboronic acid: is widely used in sensing applications due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is exploited in both homogeneous assays and heterogeneous detection systems, where the boronic acid can be at the interface of the sensing material or within the bulk sample.

Biological Labelling

The compound’s interaction with diols also allows for its use in biological labelling. It can be used to tag biomolecules, which is essential for tracking and observing biological processes in research and diagnostic applications .

Protein Manipulation and Modification

Researchers utilize 3-Bromo-4-methylphenylboronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for study or therapeutic purposes .

Separation Technologies

In the field of separation technologies, this boronic acid derivative is used for its selective binding properties. It can help in the separation of specific molecules from complex mixtures, which is crucial in both analytical and preparative chemistry .

Development of Therapeutics

The interaction of boronic acids with various biological molecules opens up possibilities for the development of therapeutics. This includes the design of drug molecules that can target specific biological pathways or structures .

Controlled Release Systems

3-Bromo-4-methylphenylboronic acid: is used in the development of controlled release systems, such as polymers that can respond to the presence of certain biomolecules and release insulin or other drugs at controlled rates .

Mechanism of Action

Target of Action

3-Bromo-4-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM coupling .

Mode of Action

The mode of action of 3-Bromo-4-methylphenylboronic acid involves its interaction with a palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 3-Bromo-4-methylphenylboronic acid, which acts as a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which 3-Bromo-4-methylphenylboronic acid is used, is a key process in the synthesis of various organic compounds . It is part of the broader field of transition metal-catalyzed carbon-carbon bond-forming reactions, which play a crucial role in organic synthesis .

Result of Action

The result of the action of 3-Bromo-4-methylphenylboronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

properties

IUPAC Name |

(3-bromo-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBESRPDPCSIDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631276 |

Source

|

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylphenylboronic acid | |

CAS RN |

1312765-69-7 |

Source

|

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

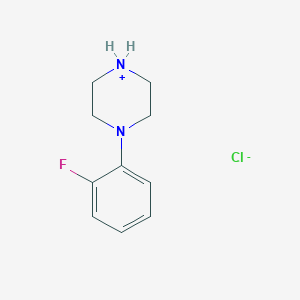

![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)